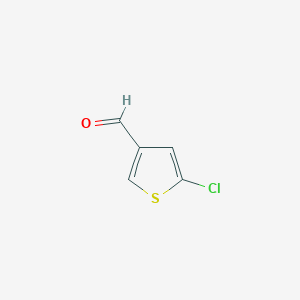

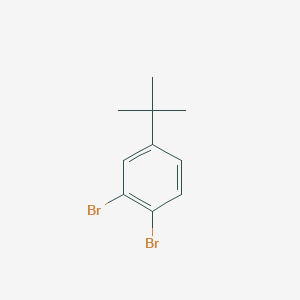

![molecular formula C6H3ClN2O2 B1590612 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one CAS No. 35570-68-4](/img/structure/B1590612.png)

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

概要

説明

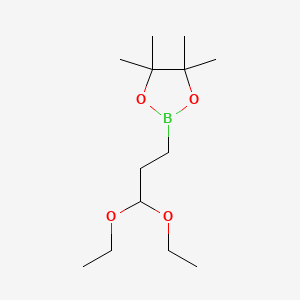

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a key intermediate in the synthesis of the anti-cancer drug Crizotinib . It has a molecular formula of C6H3ClN2O2 .

Synthesis Analysis

The synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one involves the reaction of 2-amino-3-hydroxy-5-chloropyridine with phosgene. This forms the corresponding 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one. Subsequent reaction with formaldehyde and thionyl chloride converts it into the corresponding 3-chloromethyl-6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one has a molecular weight of 170.55 . It has a density of 1.6±0.1 g/cm3 . The melting point is 183-186ºC .科学的研究の応用

- Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” is used in the development of small molecule Akt1 inhibitors . These inhibitors act through a mechanism distinct from that observed for kinase domain ATP-competitive inhibitors .

- Methods of Application : The implementation of a biochemical and biophysical screening strategy was used to identify and optimize these inhibitors . Unfortunately, the specific technical details or parameters were not provided in the source.

- Results or Outcomes : These Akt inhibitors potently inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro . In vivo pharmacodynamic and pharmacokinetic studies showed the series to be similarly effective at inhibiting the activation of Akt and an additional downstream effector (p70S6) following oral dosing in mice .

- Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The specific technical details or parameters were not provided in the source.

- Results or Outcomes : The advantages and drawbacks of these synthetic strategies and approaches are considered , but the specific results or outcomes were not detailed in the source.

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

- Application Summary : This compound has been used in the development of high-efficiency OLEDs .

- Methods of Application : The compound was used in the synthesis of heteroleptic Ir(III) phosphors with bis-tridentate chelating architecture . The specific technical details or parameters were not provided in the source.

- Results or Outcomes : The OLEDs developed using these Ir(III) complexes achieved a maximum external quantum efficiency of 13.2% and a luminance efficiency of 41.4 cd A −1 for the green OLED, and 15.4% and 21.0 cd A −1 for the red-emitting OLED device .

- Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of new dipyridylpyrrole N-oxide ligands .

- Methods of Application : The ligands were synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine by using 3-chloroperbenzoic acid in CH2Cl2 . The specific technical details or parameters were not provided in the source.

- Results or Outcomes : The zinc complexes were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones .

Scientific Field: Materials Science

Scientific Field: Organic Chemistry

- Application Summary : This compound has been used in the design of pyrimidinamine derivatives with potential biological activities .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The specific technical details or parameters were not provided in the source.

- Results or Outcomes : The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

- Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Methods of Application : The ligands were synthesized via a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . The specific technical details or parameters were not provided in the source.

- Results or Outcomes : The new compound molecules showed excellent fungicide activity .

Scientific Field: Agricultural Chemistry

Scientific Field: Organic Chemistry

Safety And Hazards

特性

IUPAC Name |

6-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGWZXKNFDGBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1OC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545058 | |

| Record name | 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one | |

CAS RN |

35570-68-4 | |

| Record name | 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)

![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)